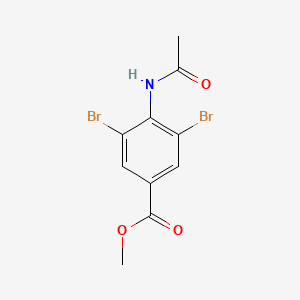

Methyl 4-acetamido-3,5-dibromobenzoate

Description

Properties

IUPAC Name |

methyl 4-acetamido-3,5-dibromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br2NO3/c1-5(14)13-9-7(11)3-6(4-8(9)12)10(15)16-2/h3-4H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUXLISNACHOLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1Br)C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00768274 | |

| Record name | Methyl 4-acetamido-3,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00768274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135850-94-1 | |

| Record name | Methyl 4-acetamido-3,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00768274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetamido-3,5-dibromobenzoate typically involves the bromination of methyl 4-acetamidobenzoate. The process can be summarized as follows:

Bromination: Methyl 4-acetamidobenzoate is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 3 and 5 positions.

Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-3,5-dibromobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to remove the bromine atoms, yielding the corresponding debrominated product.

Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with various functional groups.

Reduction: Debrominated benzoate derivatives.

Hydrolysis: 4-acetamido-3,5-dibromobenzoic acid.

Scientific Research Applications

Methyl 4-acetamido-3,5-dibromobenzoate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

Biological Studies: It can be used in studies to understand the effects of brominated aromatic compounds on biological systems.

Material Science: The compound’s unique properties may be explored for applications in developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-3,5-dibromobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and acetamido group can play crucial roles in binding interactions and the overall pharmacophore of potential drug candidates .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key differences between Methyl 4-acetamido-3,5-dibromobenzoate and its analogs:

Key Observations:

- Polarity and Solubility: The acetamido group in the target compound enhances polarity compared to methyl or amino substituents, likely improving solubility in polar solvents like methanol .

- Crystallographic Differences : Methyl 3,5-dibromo-4-methylbenzoate lacks strong hydrogen-bonding groups, relying on weaker interactions for crystal packing compared to the acetamido-containing analog .

Q & A

Q. What is the optimized synthetic route for Methyl 4-acetamido-3,5-dibromobenzoate, and what are the critical reaction parameters?

- Methodological Answer : The synthesis involves two key steps:

Bromination : 2-Aminobenzoic acid is brominated in acetic acid at 273–278 K, yielding 2-amino-3,5-dibromobenzoic acid (93% yield) .

Acetylation and Esterification : The amino group is acetylated using acetic anhydride under reflux (411–413 K for 4 hours), followed by esterification with methanol. Crystallization from methanol yields the title compound.

Critical Parameters :

- Temperature control during bromination to avoid overhalogenation.

- Reflux duration for complete acetylation.

- Solvent choice (methanol) for crystallization to obtain X-ray-quality crystals .

Q. How is this compound characterized structurally?

- Methodological Answer :

- X-ray Crystallography : The crystal structure (monoclinic, space group P2₁/c) reveals weak C–H⋯O interactions stabilizing the lattice. Bond lengths (Br–C: 1.89–1.91 Å) and angles are consistent with meta-dibromo substitution .

- NMR/IR : Use -NMR to confirm acetamido protons (~2.25 ppm, singlet) and ester methyl groups (~3.8 ppm). IR shows C=O stretches at ~1740 cm (ester) and ~1680 cm (amide) .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 383 K; store below 298 K in inert atmospheres.

- Light Sensitivity : Bromine substituents increase susceptibility to photodegradation. Use amber glassware and avoid prolonged UV exposure .

Advanced Research Questions

Q. How do unexpected byproducts form during synthesis, and how can they be mitigated?

- Methodological Answer :

- Mechanistic Insight : The title compound was initially an unexpected product due to competitive N,N-diacetylation instead of monoacetylation. This arises from excess acetic anhydride or prolonged reflux .

- Mitigation :

- Use stoichiometric acetic anhydride (1:1 molar ratio).

- Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7).

- Optimize reaction time to 3–4 hours instead of 4+ hours .

Q. What computational methods support the analysis of intermolecular interactions in its crystal structure?

- Methodological Answer :

- DFT Calculations : Compare experimental (X-ray) and computed bond lengths/angles to validate weak interactions (e.g., C–H⋯O). Software like Gaussian or ORCA can model lattice energies (~25 kJ/mol for C–H⋯O) .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H⋯O: 12%, Br⋯Br: 8%) using CrystalExplorer .

Q. How can this compound be evaluated for biological activity?

- Methodological Answer :

- Assay Design :

Antimicrobial Testing : Use microdilution assays (e.g., against E. coli or S. aureus) with 96-well plates.

Cytotoxicity : MTT assay on human cell lines (e.g., HEK293).

- Data Analysis :

- IC values calculated via nonlinear regression (GraphPad Prism).

- Compare with halogenated benzoate analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid) for structure-activity trends .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.